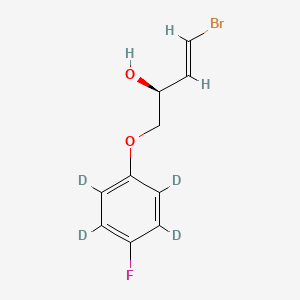![molecular formula C23H25ClO10 B13853392 (2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenirofibrate Acyl-beta-D-glucuronide (Mixture of Diastereomers): is a metabolite of fenofibrate, a lipid-lowering agent used to treat hyperlipidemia and hypertriglyceridemia . This compound is formed through the glucuronidation of fenofibrate, which is a process where a glucuronic acid moiety is added to the parent drug. The molecular formula of Fenirofibrate Acyl-beta-D-glucuronide is C23H25ClO10, and it has a molecular weight of 496.89 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate Acyl-beta-D-glucuronide involves the glucuronidation of fenofibrate. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme uridine diphosphate-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of Fenirofibrate Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fenirofibrate Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acyl moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Hydrolysis: Fenofibrate and glucuronic acid.
Oxidation: Oxidized derivatives of the phenolic hydroxyl group.
Reduction: Reduced forms of the acyl moiety.
Scientific Research Applications
Fenirofibrate Acyl-beta-D-glucuronide has several scientific research applications:
Mechanism of Action
Fenirofibrate Acyl-beta-D-glucuronide exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein cholesterol, and an increase in high-density lipoprotein cholesterol . The compound also influences the expression of apolipoproteins, which play a crucial role in lipid transport and metabolism .
Comparison with Similar Compounds
Similar Compounds
Fenofibric Acid: The active metabolite of fenofibrate, which also activates PPARα and has similar lipid-lowering effects.
Gemfibrozil: Another fibric acid derivative that activates PPARα but has a different chemical structure.
Clofibrate: An older fibric acid derivative with similar lipid-lowering properties but less commonly used due to safety concerns.
Uniqueness
Fenirofibrate Acyl-beta-D-glucuronide is unique due to its specific glucuronidation, which influences its pharmacokinetics and pharmacodynamics. Unlike other fibric acid derivatives, this compound is specifically formed from fenofibrate and has distinct metabolic and excretion pathways.
Properties
Molecular Formula |
C23H25ClO10 |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1 |
InChI Key |
UJNGWDHZBYRDRO-DZRRNSCISA-N |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
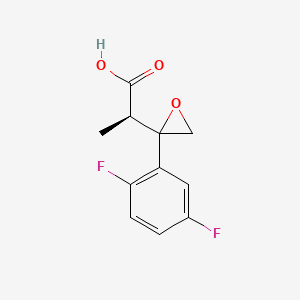
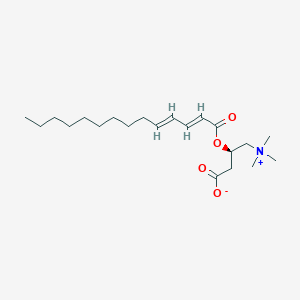
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
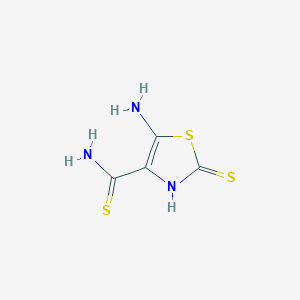
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
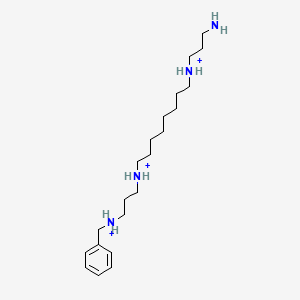


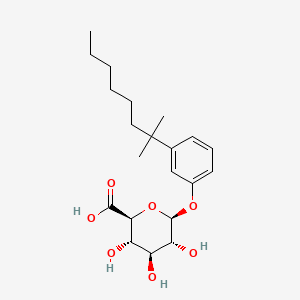
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
